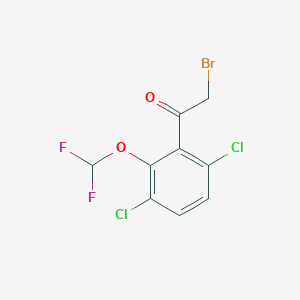
3',6'-Dichloro-2'-(difluoromethoxy)phenacyl bromide
説明
3',6'-Dichloro-2'-(difluoromethoxy)phenacyl bromide is a useful research compound. Its molecular formula is C9H5BrCl2F2O2 and its molecular weight is 333.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3',6'-Dichloro-2'-(difluoromethoxy)phenacyl bromide is a halogenated phenacyl derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its complex molecular structure, is being investigated for its efficacy in various therapeutic applications, particularly in cancer treatment and as an antimicrobial agent.
Chemical Structure and Properties
The molecular formula of this compound is CHBrClFO. The presence of multiple halogen atoms and a difluoromethoxy group enhances its reactivity and lipophilicity, potentially improving bioavailability and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 333.94 g/mol |
| Halogen Atoms | Chlorine (2), Bromine (1), Fluorine (2) |
| Functional Groups | Difluoromethoxy |
The mechanism of action for this compound involves its electrophilic nature, allowing it to react with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, modifying the structure and function of target molecules. Such modifications can disrupt cellular processes, leading to cytotoxic effects against cancer cells or pathogens.
Anticancer Activity
Recent studies have highlighted the anticancer potential of phenacyl derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic activity against various human cancer cell lines:
- HepG2 (Liver Cancer)
- HT-29 (Colon Cancer)
- MCF-7 (Breast Cancer)
The compound's effectiveness was evaluated using the MTT assay, which measures cell viability post-treatment. The results indicated a dose-dependent response, with IC values suggesting potent activity against these cell lines.
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Preliminary studies indicate that it exhibits inhibitory effects against several bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Studies
- Cytotoxicity Evaluation : A study published in the Global Journal of Science Frontier Research assessed the cytotoxic effects of various phenacyl derivatives, including this compound. The findings revealed that this compound induced significant apoptosis in HepG2 cells, with morphological changes indicative of cell death.
- Structure-Activity Relationship (SAR) : Research on structurally similar compounds has provided insights into how modifications influence biological activity. For instance, variations in halogen substitution patterns were shown to affect potency against different cancer cell lines, suggesting that this compound may benefit from further structural optimization.
特性
IUPAC Name |
2-bromo-1-[3,6-dichloro-2-(difluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrCl2F2O2/c10-3-6(15)7-4(11)1-2-5(12)8(7)16-9(13)14/h1-2,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNLJVXYUHRTMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(=O)CBr)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrCl2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















